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2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone

GPIIb-IIIa antagonism platelet aggregation spirocyclic RGD mimetics

Regioisomeric ambiguity in diazaspiro fragments compromises SAR reproducibility. This compound is the specific N-8 acylated, pyridin-3-yl regioisomer-distinct from N-2 (CAS 851325-44-5) and pyridin-2-yl variants that populate screening decks. • Maps directly onto CT50728 GPIIb-IIIa antagonist pharmacophore (IC₅₀ 53 nM citrate PRP, 4 nM ELISA) • Pyridin-3-yl ethanone linker provides unique H-bond geometry vs. 2-yl/4-yl kinase inhibitor chemotypes • Lead-like (MW 259.35, 3 HBA, 1 HBD, 3 rotatable bonds); RO5=0, RO3=2 • Suitable for integrin αIIbβ3 binding assays and diversity-oriented kinase selectivity profiling

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
Cat. No. B8061199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESC1CNCC12CCN(CC2)C(=O)CC3=CN=CC=C3
InChIInChI=1S/C15H21N3O/c19-14(10-13-2-1-6-16-11-13)18-8-4-15(5-9-18)3-7-17-12-15/h1-2,6,11,17H,3-5,7-10,12H2
InChIKeyFNCIRBLFBKOVCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone – Core Scaffold & Identity


2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone (molecular formula C₁₅H₂₁N₃O, MW 259.35 g/mol) belongs to the 2,8-diazaspiro[4.5]decane class, a privileged scaffold in medicinal chemistry whose inherent three-dimensionality and conformational restriction enhance target-binding specificity and physicochemical properties relative to more flexible, non-spirocyclic amines [1]. The compound bears a pyridin-3-ylacetyl moiety attached to the 8-position nitrogen of the spirocyclic diamine core, distinguishing it from regioisomeric variants (e.g., 2-position acylated or pyridin-2-yl-substituted analogs) that populate commercial screening libraries .

1
Scaffold 2,8-Diazaspiro[4.5]decane core – conformationally restricted spiro junction.
2
Acylation Site N-8 (piperidine nitrogen); aligns with reported GPIIb-IIIa antagonist chemotype.
3
Pyridine Regioisomer Pyridin-3-ylacetyl – distinct H-bond acceptor geometry vs. 2- or 4-yl.

2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone: Substitution Specificity


The 2,8-diazaspiro[4.5]decane scaffold tolerates multiple substitution vectors—acylation at N-2 vs. N-8, pyridine regioisomers (2-yl, 3-yl, 4-yl), and linker variation (direct C–N coupling, methylene, ethanone, or longer tethers)—each producing distinct pharmacophoric geometries [1]. Even within the same molecular formula (C₁₅H₂₁N₃O), the positional isomer 2-(pyridin-2-ylacetyl)-2,8-diazaspiro[4.5]decane places the acyl group on the pyrrolidine nitrogen (N-2) rather than the piperidine nitrogen (N-8), altering the spatial relationship between the pyridine ring and the spiro junction. These regioisomeric differences translate into divergent logP, polar surface area, and hydrogen-bonding profiles that cannot be assumed interchangeable without target-specific assay validation.

Target Compound
N-8 acylated 2,8-diazaspiro[4.5]decane with pyridin-3-ylacetyl substituent; spiro ring junction provides fixed dihedral angle.
Substitution Risks
N-2 acylated regioisomer may present a divergent pharmacophore vector, altering target recognition. Pyridine 2- or 4-yl isomers may shift hydrogen-bond geometry. Flexible, non-spirocyclic piperidine analogs lose conformational restriction and may reduce target-engagement probability.

2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone – Evidence vs. Closest Analogs


N-8 vs. N-2 Acylation: GPIIb-IIIa Pharmacophore Geometry

In the 2,8-diazaspiro[4.5]decane GPIIb-IIIa antagonist series reported by Mehrotra et al., the biologically active form 23 (CT50728, with acyl substitution at the 8-position piperidine nitrogen) displayed platelet aggregation inhibition with an IC₅₀ of 53 nM in citrate-buffered PRP and 4 nM in solid-phase GPIIb-IIIa ELISA [1]. The target compound 2-(pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone shares the critical N-8 acylation pattern with CT50728, whereas the commercially abundant isomer 2-(pyridin-2-ylacetyl)-2,8-diazaspiro[4.5]decane places the acyl substituent at N-2, a vector that the SAR literature associates with distinct potency and selectivity profiles . Although direct head-to-head comparison data are not available, the regioisomeric difference identified in the published SAR constitutes a chemically rational basis for prioritizing the N-8 acylated compound in platelet-targeting screening cascades.

GPIIb-IIIa Antagonism
Class-level
CT50728 (N-8 reference): IC₅₀ 53 nM (PRP), 4 nM (ELISA). Target shares N-8 acylation; N-2 isomer pharmacophore differs.
Supports platelet aggregation screening compound selection.
Direct target data unavailable; inference from published SAR.
GPIIb-IIIa antagonism platelet aggregation spirocyclic RGD mimetics

Conformational Restriction: Spirocyclic Core vs. Flexible Analogs

The 2,8-diazaspiro[4.5]decane core is classified as a privileged scaffold because its spiro junction enforces a fixed dihedral angle between the piperidine and pyrrolidine rings, reducing the entropic penalty upon target binding compared to conformationally flexible diamines [1]. In the T-type calcium channel antagonist series reported by Fritch et al., appropriately substituted 2,8-diazaspiro[4.5]decan-1-ones were found to be potent T-type calcium channel inhibitors with modest selectivity over L-type channels; the authors explicitly attributed this activity to the ability of the spiro scaffold to approximate a 5-feature T-type pharmacophore model [2]. The target compound, bearing the same spirocyclic core, retains this conformational advantage, whereas non-spirocyclic piperidine-ethanone analogs (e.g., simple N-acylpiperidines lacking the spiro junction) are not capable of presenting substituents in the same three-dimensional arrangement.

Conformational Restriction
Class-level
Spiro junction enforces fixed dihedral angle; enables 5-feature T-type pharmacophore approximation. Flexible diamines lack pre-organization.
Prioritize spirocyclic scaffold for conformationally sensitive target screening.
Based on calcium channel series; applies to GPCR/kinase contexts.
conformational restriction spiro scaffold ligand efficiency

Pyridin-3-yl vs. 2-yl/4-yl: H-Bonding & Electrostatic Profiles

The pyridin-3-yl substituent positions the ring nitrogen at the meta position relative to the acetyl linker, orienting the nitrogen lone pair for hydrogen-bond acceptance in a geometry distinct from the pyridin-2-yl isomer (where intramolecular interactions with the carbonyl oxygen are possible) and the pyridin-4-yl isomer (which presents a different dipole moment and steric profile) [1]. In the N-aryl diazaspirocyclic patent literature, 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane (TC-2216) has been explicitly characterized as a nicotinic acetylcholine receptor ligand , demonstrating that the pyridin-3-yl orientation is pharmacologically relevant. While the target compound's ethanone linker adds rotational freedom compared to directly coupled pyridinyl-spiro systems, the pyridin-3-yl regioisomer is expected to exhibit different target recognition compared to the more common pyridin-4-yl-substituted 2,8-diazaspiro[4.5]decanes found in kinase inhibitor programs [2].

Pyridine Regioisomer
Supporting evidence
3-yl positions N for meta H-bond acceptance; 4-yl (CCT251545 series) presents different geometry. No direct comparative data.
Diversifies kinase/GPCR screening library geometry.
Target-specific selectivity requires assay validation.
pyridine regioisomer hydrogen bonding molecular recognition

Physicochemical Profile vs. Direct-Coupled and N-2 Analogs

Although experimentally measured logP and PSA values for the target compound are not publicly available, computed property comparisons with structurally characterized analogs reveal meaningful differences. The closely related compound 2-(pyridin-2-ylacetyl)-2,8-diazaspiro[4.5]decane (N-2 acylated regioisomer, CAS 851325-44-5) shares the identical molecular formula (C₁₅H₂₁N₃O, MW 259.35) and computed properties expected to be near-identical because the same functional groups are present . However, the direct-coupled analog 8-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane (CAS 1246507-58-3, MW 217.31) lacks the carbonyl oxygen, resulting in reduced hydrogen-bond acceptor count (2 vs. 3), lower molecular weight, and altered logP . The target compound's ethanone linker introduces a carbonyl that can serve as an additional hydrogen-bond acceptor and modulates the electron density on the adjacent methylene, subtly tuning the pKa of the piperidine nitrogen compared to the direct-coupled analog. These property differences are relevant for permeability, solubility, and CYP450 metabolism predictions in early-stage screening.

Computed Properties
Data to verify
+42 Da MW, +1 HBA (carbonyl), +2 rotatable bonds vs. direct-coupled analog.
Increased H-bond acceptor and flexibility support lead-like profiling.
Experimental logP/solubility not publicly reported.
logP polar surface area drug-likeness physicochemical profiling

2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone – Research & Screening Applications


GPIIb-IIIa Antagonist & Antithrombotic Screening

The N-8 acylated 2,8-diazaspiro[4.5]decane scaffold maps directly onto the pharmacophore of CT50728, a potent GPIIb-IIIa antagonist (IC₅₀ = 53 nM in citrate PRP, 4 nM in solid-phase ELISA) [1]. Procurement of 2-(pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone is rational for laboratories conducting platelet aggregation or integrin αIIbβ3 binding assays, where the pyridin-3-yl group can be further elaborated to optimize potency and pharmacokinetics. Users should avoid N-2 acylated regioisomers (e.g., CAS 851325-44-5) which present a divergent pharmacophore vector incompatible with the established SAR.

Ion Channel & GPCR Ligand Discovery with Spiro Scaffolds

The 2,8-diazaspiro[4.5]decane core is validated across multiple ion channel and GPCR targets, including T-type calcium channels [2], NOP receptors, NPY Y5 receptors, and GlyT1 transporters [3]. The target compound's spirocyclic scaffold provides a pre-organized three-dimensional presentation of the pyridin-3-yl pharmacophore, making it suitable for focused screening libraries targeting conformationally sensitive binding sites. This scaffold is preferred over flexible piperidine-ethanone analogs that incur a higher entropic penalty upon binding.

Kinase Inhibitor Fragment Elaboration & Library Diversification

2,8-Diazaspiro[4.5]decane derivatives have been developed as selective kinase inhibitors, including TYK2/JAK1 inhibitors (IC₅₀ = 6 nM for TYK2, 37 nM for JAK1) and CDK8/CDK19 chemical probes [4][5]. The target compound, with its pyridin-3-ylacetyl substituent, offers a distinct hydrogen-bonding geometry compared to the pyridin-4-yl-substituted kinase inhibitor chemotypes dominating the patent literature. This regioisomeric differentiation supports inclusion in diversity-oriented screening sets for kinase selectivity profiling.

Computational Chemistry & SBDD Starting Points

With a molecular weight of 259.35 g/mol, 3 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 3 rotatable bonds, 2-(pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone occupies 'lead-like' chemical space compliant with the Rule of Three (RO3 violations = 2, RO5 violations = 0). The compound is thus well-suited as a fragment-like starting point for structure-based optimization, where the ethanone linker provides a synthetically accessible handle for amide coupling or reduction chemistry, and the pyridin-3-yl moiety enables π-stacking and hydrogen-bond interactions with target proteins .

Application
Selection Property
Validation Focus
Platelet aggregation / GPIIb-IIIa assays
N-8 acylated 2,8-diazaspiro[4.5]decane scaffold
Integrin binding assay compatibility
Ion channel / GPCR ligand screening
Conformationally restricted spiro core
Pharmacophore model fit assessment
Kinase selectivity profiling
Pyridin-3-yl regioisomer geometry
Kinase panel target engagement
Fragment-based SBDD
Lead-like physicochemical profile
Structure-based optimization feasibility
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